N-(3-fluoro-4-methylphenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 3-fluoro-4-methylphenyl group attached to the acetamide nitrogen and a thiophen-2-yl moiety linked via a sulfanyl-ethyl chain to the thiazole ring. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl) substituents on the phenyl group, which may influence its physicochemical and biological properties. While direct data on this compound’s synthesis or activity are absent in the provided evidence, structural analogs and related heterocyclic systems offer insights into its behavior.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S3/c1-11-4-5-12(7-14(11)19)20-17(23)8-13-9-25-18(21-13)26-10-15(22)16-3-2-6-24-16/h2-7,9H,8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUDPUKFGAXPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a detailed comparison of key analogs, focusing on substituents, functional groups, and physicochemical data:
Table 1: Structural and Functional Group Comparison
Key Observations
Core Heterocyclic Influence: The thiazole core in the target compound and analog facilitates hydrogen bonding via the acetamide group and sulfur atoms. Triazole-based analogs () introduce additional nitrogen atoms, which may enhance hydrogen-bonding capacity and metabolic stability compared to thiazoles .
Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound combines steric (methyl) and electronic (fluoro) effects. Similar fluorophenyl substituents in and analogs are associated with increased lipophilicity and bioavailability . Thiophen-2-yl in the target compound may enhance π-stacking compared to phenyl or chlorophenyl groups in quinazolinone derivatives (–12) .
Spectral and Physicochemical Data: IR spectra of thiazole-acetamides () show C=O stretches at ~1670 cm⁻¹ and C=S at ~1250 cm⁻¹, consistent with the target’s expected profile . Quinazolinone derivatives () exhibit higher melting points (170–315°C), suggesting greater crystallinity than thiazole or triazole analogs .
Implications for Further Research
- Activity Prediction : The target compound’s thiophen and fluorophenyl groups may enhance receptor binding compared to chlorophenyl or sulfamoyl analogs.
- Synthetic Optimization : and suggest that S-alkylation and cyclization under basic conditions are viable for scale-up .
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